molecular formula C19H27NO5 B2989930 2-[1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidin-4-yl]acetic acid CAS No. 1707602-52-5

2-[1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidin-4-yl]acetic acid

Cat. No.: B2989930
CAS No.: 1707602-52-5
M. Wt: 349.427
InChI Key: DQCUAMNNWOSGLF-UHFFFAOYSA-N
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Description

2-[1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidin-4-yl]acetic acid is a synthetic organic compound known for its potential in various scientific applications. This compound belongs to the family of piperidine derivatives, which are often used in pharmaceutical research due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves several steps:

  • Starting Material: : 4-(3-methoxyphenyl)piperidine.

  • Protecting Group Addition: : The tert-butoxycarbonyl (Boc) protecting group is introduced to the nitrogen atom of the piperidine ring.

  • Acylation: : The protected piperidine is then subjected to acylation with bromoacetic acid, leading to the final product.

Industrial Production Methods: On an industrial scale, the synthesis follows similar routes but is optimized for larger quantities. This involves careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can be oxidized to introduce additional functional groups, increasing its reactivity.

  • Reduction: : Selective reduction of certain parts of the molecule can modify its properties.

  • Substitution: : Various substitution reactions can be carried out to replace specific groups on the molecule.

Common Reagents and Conditions

  • Oxidizing agents like potassium permanganate.

  • Reducing agents such as lithium aluminum hydride.

  • Nucleophilic substitution reactions often use reagents like sodium hydride.

Major Products Formed: Depending on the reaction, products can range from more functionalized piperidine derivatives to complex ring structures, enhancing the molecule's bioactivity.

Scientific Research Applications

This compound has multiple scientific research applications:

  • Chemistry: : Used as an intermediate in organic synthesis.

  • Biology: : Its derivatives are studied for their potential as enzyme inhibitors.

  • Medicine: : Investigated for therapeutic uses, particularly in central nervous system disorders.

  • Industry: : Utilized in the synthesis of complex molecules for drug development.

Mechanism of Action

The mechanism of action depends on the specific derivative of this compound. Generally, it can interact with molecular targets like receptors or enzymes, altering their activity. Pathways involved often include modulation of neurotransmitter systems or inhibition of specific enzymes crucial for disease progression.

Comparison with Similar Compounds

Similar compounds include other piperidine derivatives:

  • 4-Phenylpiperidine: : Known for its analgesic properties.

  • 3,4-Methylenedioxypyrovalerone (MDPV): : A potent psychoactive substance.

  • 1-Benzylpiperidine: : Investigated for its stimulant effects.

The uniqueness of 2-[1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidin-4-yl]acetic acid lies in its specific functional groups that can be selectively modified, providing a versatile scaffold for further chemical exploration.

And there you have it. If there's anything more specific you'd like to dive into, just let me know.

Properties

IUPAC Name

2-[4-(3-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO5/c1-18(2,3)25-17(23)20-10-8-19(9-11-20,13-16(21)22)14-6-5-7-15(12-14)24-4/h5-7,12H,8-11,13H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCUAMNNWOSGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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